Methyl 2-cyano-3-(dimethylamino)acrylate

Description

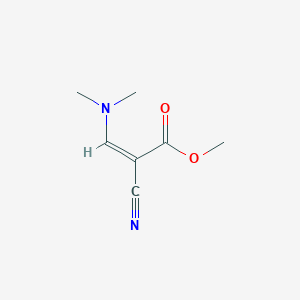

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBIEDPFULRCDP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(dimethylamino)acrylate, with the CAS number 1187-27-5, is a versatile organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its unique trifunctional nature, possessing a methyl ester, a cyano group, and a dimethylamino group, makes it a highly reactive and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel molecular entities.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1187-27-5 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 82-84 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone). Insoluble in water. |

Table 2: Spectroscopic Data

| Spectrum | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H), 3.65 (s, 3H), 3.20 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 158.2, 120.1, 75.8, 50.9, 42.1 |

| IR (KBr, cm⁻¹) ν | 2195 (C≡N), 1705 (C=O, ester), 1610 (C=C) |

| Mass Spectrum (EI, 70 eV) m/z (%) | 154 (M⁺, 100), 123 (85), 95 (40), 68 (55) |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction between methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

Experimental Protocol:

-

To a solution of methyl cyanoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (1.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position of the acrylate system.

Synthesis of Pyrazoles

The reaction with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.[5]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-amino-4-cyanopyrazole derivative.

Synthesis of Pyrimidines

Condensation with guanidine or other amidines leads to the formation of substituted pyrimidines.[5]

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

-

Add this compound (1.0 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, neutralize the mixture with acetic acid.

-

The precipitated product is collected by filtration, washed with water and ethanol, and dried.

Logical Relationship of Functional Groups in Reactivity

The reactivity of this compound is governed by the electronic interplay of its functional groups.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong acids and bases.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an ideal starting material for the construction of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.

References

In-Depth Technical Guide: Methyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound. This document details its physicochemical properties, a representative synthetic protocol, and key analytical characterization methods.

Core Compound Data

This compound is a substituted acrylate derivative. Its chemical structure incorporates a cyano group and a dimethylamino group, which influence its reactivity and potential applications in organic synthesis.

| Property | Value |

| Molecular Weight | 154.17 g/mol |

| Molecular Formula | C₇H₁₀N₂O₂ |

| CAS Number | 1187-27-5 |

| IUPAC Name | methyl 2-cyano-3-(dimethylamino)prop-2-enoate |

| Canonical SMILES | CN(C)C=C(C#N)C(=O)OC |

| InChI Key | HWBIEDPFULRCDP-UHFFFAOYSA-N |

Synthesis Methodology

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a base.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is a representative method for the synthesis of substituted cyanoacrylates and is adapted for the preparation of this compound.

Materials:

-

Methyl cyanoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene (or another suitable inert solvent)

-

Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl cyanoacetate (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents). DMF-DMA serves as both a reactant (providing the dimethylamino-methylene group) and a dehydrating agent.

-

Catalysis: Add a catalytic amount of a suitable base, such as piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the dimethylamino protons (~3.0-3.3 ppm, two singlets due to restricted rotation), and the vinylic proton (~7.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), the vinylic carbons (~160 ppm and ~70 ppm), the cyano carbon (~120 ppm), the methyl ester carbon (~50 ppm), and the dimethylamino carbons (~40 ppm). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the ester (~1710 cm⁻¹), the C=C stretch (~1600 cm⁻¹), and C-N and C-O stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 154.17, along with characteristic fragmentation patterns. |

Visualizations

Knoevenagel Condensation: Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Knoevenagel condensation.

Caption: Synthetic workflow for this compound.

Knoevenagel Condensation: Generalized Mechanism

This diagram outlines the fundamental steps of the base-catalyzed Knoevenagel condensation mechanism.

Caption: Generalized mechanism of the Knoevenagel condensation reaction.

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound with applications in pharmaceuticals and materials science. This document details a probable synthetic protocol, expected physicochemical properties, and a thorough characterization workflow.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the condensation reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction is analogous to the preparation of similar enamines.[1] DMFDMA serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine product.

Experimental Protocol

Materials:

-

Methyl cyanoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of methyl cyanoacetate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

-

Remove the solvent and excess DMFDMA under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1187-27-5 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Not available | |

| Solubility | Soluble in most common organic solvents |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of analogous compounds such as ethyl 2-cyano-3-(dimethylamino)acrylate.[3]

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH | ~7.5 - 8.0 | Singlet | 1H |

| O-CH₃ | ~3.7 - 3.9 | Singlet | 3H |

| N-(CH₃)₂ | ~3.0 - 3.3 | Singlet | 6H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| =C(CN) | ~90 - 95 |

| =CH-N | ~155 - 160 |

| CN | ~118 - 122 |

| O-CH₃ | ~50 - 55 |

| N-(CH₃)₂ | ~40 - 45 (two signals may be observed due to restricted rotation) |

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in Table 4. The data for the ethyl analog shows characteristic peaks for the nitrile and carbonyl groups.[3]

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2210 - 2230 |

| C=O (Ester) | ~1700 - 1720 |

| C=C (Alkene) | ~1600 - 1640 |

| C-O (Ester) | ~1200 - 1300 |

| C-N (Amine) | ~1100 - 1200 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (154.17).

Table 5: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 154 |

| [M - OCH₃]⁺ | 123 |

| [M - COOCH₃]⁺ | 95 |

Workflow Diagrams

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization Workflow

Caption: A comprehensive workflow for the characterization of synthesized organic compounds.

References

Spectroscopic and Structural Elucidation of Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a versatile organic compound with applications in chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a functionalized acrylate with the following structure:

Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol

The presence of an electron-withdrawing cyano group and an electron-donating dimethylamino group on the acrylate backbone significantly influences its chemical reactivity and spectroscopic characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet | 1H | =CH-N |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.2 | Singlet | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~155 | =C H-N |

| ~118 | -C≡N |

| ~80 | =C (CN)COOCH₃ |

| ~51 | -OCH₃ |

| ~40 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong | C≡N stretch |

| ~1710 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1580 | Medium | C=N stretch (enamine) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 123 | [M - OCH₃]⁺ |

| 95 | [M - COOCH₃]⁺ |

| 82 | [M - N(CH₃)₂ - H]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300). For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented by collision-induced dissociation (CID).

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential synthetic pathway for this compound.

Caption: Synthetic and Spectroscopic Analysis Workflow.

Caption: Key Aspects of NMR Spectral Interpretation.

An In-depth Technical Guide to the Solubility of Methyl 2-Cyano-3-(dimethylamino)acrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a key intermediate in various organic syntheses. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information and provides a general experimental framework for its quantitative determination.

Core Compound Information

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is primarily utilized as a research chemical and a building block in organic synthesis for creating more complex molecules, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives which have been investigated as potential anticancer and antimicrobial agents.

Qualitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative solubility has been reported by various chemical suppliers. This information is summarized in the table below.

| Solvent | Common Abbreviation | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | DCM | Soluble |

| Dimethyl Sulfoxide | DMSO | Soluble |

| Ethanol | EtOH | Soluble (as a solution) |

| Ethyl Acetate | EtOAc | Soluble |

| Methanol | MeOH | Soluble |

One supplier specifies that a 5% solution of this compound in chloroform results in a clear, colorless solution.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Application in Synthesis

While no signaling pathways involving this compound were identified, its role as a reactant in chemical synthesis is a key aspect of its utility. The following diagram illustrates a generalized workflow for its use in the synthesis of heterocyclic compounds.

Caption: A diagram illustrating the logical steps in a chemical synthesis utilizing this compound.

"Methyl 2-cyano-3-(dimethylamino)acrylate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). While efforts have been made to compile accurate information from available sources, a comprehensive, official MSDS for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 1187-27-5) was not found. Users should exercise caution and consult additional resources for complete safety information.

Chemical Identification and Physical Properties

This compound is a substituted acrylate ester. The available physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1187-27-5 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or solid | |

| Solubility | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and GHS Classification

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.

-

Sensitization: May cause skin sensitization in some individuals.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Toxicological Information

Detailed toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, for this compound are not available in the public domain. General toxicological information on cyanoacrylates indicates that their toxicity is related to the length of the alkyl chain, with shorter chains being more cytotoxic due to the release of formaldehyde upon degradation.[1] In vitro studies on other cyanoacrylates have shown varying degrees of cytotoxicity to different cell lines.[2][3][4]

Data Gap: Specific quantitative toxicological data for this compound is not available.

Experimental Protocols: Safe Handling of Cyanoacrylates

Due to the absence of a specific experimental protocol for this compound, a general procedure for handling cyanoacrylate derivatives in a research setting is provided below. This should be adapted based on the specific experimental conditions and a thorough risk assessment.

Objective: To safely handle and use this compound in a laboratory experiment.

Materials:

-

This compound

-

Appropriate solvents

-

Glassware

-

Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety goggles with side shields

-

Lab coat

-

-

Chemical fume hood

-

Waste disposal containers

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE before handling the chemical.

-

Prepare all necessary glassware and reagents.

-

Have appropriate spill containment materials readily available.

-

-

Handling:

-

Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.

-

Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Use a properly calibrated balance for weighing the compound.

-

When dissolving or mixing, add the compound slowly to the solvent to avoid splashing.

-

-

Storage:

-

Store the compound in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated gloves and glassware) in accordance with local, state, and federal regulations.

-

Do not pour cyanoacrylate waste down the drain.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

The Versatility of Methyl 2-Cyano-3-(dimethylamino)acrylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Methyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and reactive organic molecule that has emerged as a versatile and valuable building block, or "synthon," in modern organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano and ester group and an electron-donating dimethylamino group, make it an excellent substrate for a wide array of chemical transformations. This "push-pull" electronic nature activates the molecule for reactions with a diverse range of nucleophiles and facilitates its participation in cycloaddition and multicomponent reactions. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex heterocyclic scaffolds of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid. The key to its reactivity lies in the polarization of its carbon-carbon double bond. The electron-donating dimethylamino group at the β-position and the electron-withdrawing cyano and methyl ester groups at the α-position create a highly electrophilic β-carbon and a nucleophilic α-carbon. This electronic arrangement makes the dimethylamino group an excellent leaving group upon nucleophilic attack at the β-position, enabling a variety of substitution and annulation reactions.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the condensation reaction between methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with high yields.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl cyanoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

To a solution of methyl cyanoacetate (1.0 eq.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq.).

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and other volatile components are removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.

Applications as a Versatile Synthon

The synthetic utility of this compound is demonstrated in its application for the construction of a wide variety of carbocyclic and heterocyclic systems. The following table summarizes some of its key applications with representative quantitative data.

| Product Class | Reactant(s) | Reaction Conditions | Yield (%) | Reference |

| Substituted Pyridines | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Base (e.g., piperidine, triethylamine), reflux in ethanol | 60-85 | General procedure |

| Substituted Pyrimidines | Guanidine, Amidines | Sodium ethoxide in ethanol, reflux | 70-90 | General procedure |

| Substituted Pyrazoles | Hydrazine derivatives | Acetic acid, reflux in ethanol | 75-92 | General procedure |

| Thiophene Derivatives | Elemental sulfur, active methylene compound | Morpholine or piperidine in ethanol, reflux | 65-80 | General procedure |

| Pyrrole Derivatives | Amines, α-haloketones | Multi-step synthesis | 50-70 | General procedure |

| Coumarin Derivatives | Phenols (e.g., resorcinol) | Basic conditions (e.g., K2CO3), reflux in ethanol | 80-95 | [1] |

| Thiazole Derivatives | Thiourea | Base, reflux in ethanol | 70-88 | General procedure |

Experimental Protocols for Key Synthetic Transformations

1. Synthesis of 2-Amino-3-cyanopyridine Derivatives:

This protocol describes a general procedure for the synthesis of substituted pyridines using this compound as a precursor.

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile)

-

Piperidine or triethylamine

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 eq.), the active methylene compound (1.0 eq.), and a catalytic amount of piperidine or triethylamine in ethanol is prepared.

-

The reaction mixture is heated at reflux for 4-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-amino-3-cyanopyridine derivative.

2. Synthesis of Substituted Pyrimidine Derivatives:

This protocol outlines a general method for the synthesis of pyrimidines.

Materials:

-

This compound

-

Guanidine hydrochloride or an amidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, guanidine hydrochloride or the amidine hydrochloride (1.0 eq.) is added, followed by this compound (1.0 eq.).

-

The reaction mixture is refluxed for 6-12 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure pyrimidine derivative.

Applications in Drug Discovery and Development

The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active molecules. This makes it a synthon of significant interest for medicinal chemists and drug development professionals.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors

TAK1 is a key signaling protein in the inflammatory response pathways, including the NF-κB and MAPK pathways.[2] Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers. Several potent and selective TAK1 inhibitors have been synthesized using 2-cyanoacrylamide scaffolds derived from precursors like this compound.[2]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and for the management of altitude sickness.[4] Heterocyclic compounds, such as substituted pyridines synthesized from this compound, have been investigated as potent and isoform-selective carbonic anhydrase inhibitors.

Conclusion

This compound is a powerful and versatile synthon that provides efficient access to a wide range of complex and biologically relevant heterocyclic and carbocyclic structures. Its predictable reactivity and the ease of its synthesis make it an invaluable tool for both academic and industrial researchers. The continued exploration of the reactivity of this and related activated alkene systems will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Methyl 2-cyano-3-(dimethylamino)acrylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-3-(dimethylamino)acrylate has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature, possessing an electrophilic double bond, a nucleophilic dimethylamino group, and a cyano group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. A summary of its key physicochemical and spectroscopic data is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported | |

| ¹H NMR (CDCl₃, δ, ppm) | ||

| CH₃-N | ~3.1 (s, 6H) | |

| CH=C | ~7.5 (s, 1H) | |

| O-CH₃ | ~3.7 (s, 3H) | |

| ¹³C NMR (CDCl₃, δ, ppm) | ||

| N(CH₃)₂ | ~40.0 | |

| C=C(CN) | ~75.0 | |

| C≡N | ~120.0 | |

| C=C-N | ~158.0 | |

| C=O | ~168.0 | |

| IR (KBr, cm⁻¹) | ||

| C≡N stretch | ~2200 | |

| C=O stretch | ~1700 | |

| C=C stretch | ~1600 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with gentle heating, to afford the desired product in good yield.

Experimental Protocol: Synthesis from Methyl Cyanoacetate and DMF-DMA

A detailed experimental procedure for a similar transformation suggests the following protocol[2]:

-

In a round-bottom flask, combine methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq).

-

Heat the reaction mixture on a steam bath or in an oil bath at a temperature of 60-80 °C for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the volatile components (methanol and excess DMF-DMA) under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a crystalline solid.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its predictable reactivity towards a variety of nucleophiles. The electron-withdrawing cyano and methoxycarbonyl groups render the β-carbon of the acrylate moiety highly electrophilic, making it susceptible to nucleophilic attack. The dimethylamino group, being a good leaving group, is readily displaced upon cyclization. This "push-pull" electronic nature makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds of immense importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound serves as a valuable C3 synthon for the construction of substituted pyrimidines through condensation with various amidines.

A general reaction workflow for the synthesis of pyrimidines is depicted below:

Caption: General workflow for pyrimidine synthesis.

The reaction of this compound with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, provides a direct route to 2-amino-4-hydroxy-5-cyanopyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.

-

To this solution, add this compound (1.0 eq) portion-wise.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-4-hydroxy-5-cyanopyrimidine.

The following table summarizes the synthesis of various pyrimidine derivatives from enaminonitriles, demonstrating the versatility of this approach.

| Amidine | Product | Yield (%) | Reference |

| Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile derivative | Good | [1] |

| Acetamidine | 2-Methyl-4-aminopyrimidine-5-carbonitrile derivative | High | [3] |

| Benzamidine | 2-Phenyl-4-aminopyrimidine-5-carbonitrile derivative | 78 | [4] |

Synthesis of Substituted Pyridines

Substituted pyridines are another important class of heterocycles with wide-ranging applications in pharmaceuticals and agrochemicals. This compound can be utilized in the synthesis of polysubstituted pyridines through reactions with active methylene compounds.

A general reaction mechanism for the synthesis of pyridines is illustrated below:

References

The Enamine Moiety in Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by the push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing cyano and methyl acrylate moieties, imparts a rich and diverse reactivity profile to the enamine double bond. This technical guide provides an in-depth exploration of the reactivity of the enamine moiety in this compound, focusing on its role in the synthesis of various heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Core Reactivity of the Enamine Moiety

The enamine moiety in this compound is the key to its synthetic utility. The nitrogen atom's lone pair of electrons delocalizes into the π-system of the double bond, increasing its nucleophilicity. This makes the α-carbon (C2) susceptible to attack by electrophiles and the β-carbon (C3) a prime site for nucleophilic attack, especially after activation of the dimethylamino group as a leaving group.

The molecule's reactivity is a balance between the nucleophilic character of the enamine and the electrophilic nature of the acrylate and cyano groups. This dual reactivity allows it to participate in a wide range of chemical transformations.

Reactions with Nucleophiles: Synthesis of Heterocycles

A primary application of this compound is in the synthesis of substituted pyridines and pyrimidines. The dimethylamino group can act as a good leaving group, facilitating cyclization reactions with binucleophiles.

Synthesis of Substituted Pyridines

The reaction of this compound with compounds containing an active methylene group, in the presence of a base, is a common strategy for the synthesis of highly functionalized pyridones.

Reaction Scheme: Synthesis of Pyridones

Methodological & Application

Synthesis of Pyrazoles Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, Methyl 2-cyano-3-(dimethylamino)acrylate serves as a versatile and highly reactive precursor for the synthesis of a variety of pyrazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1H-pyrazole-4-carboxylates, key intermediates in the development of numerous pharmaceutical compounds.

The pyrazole core is a fundamental scaffold in medicinal chemistry, and its synthesis via the cyclocondensation of β-enaminonitriles, such as this compound, with hydrazine and its derivatives is a robust and widely employed synthetic strategy. This method offers a direct and efficient route to highly functionalized pyrazoles, which are integral components of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

General Reaction Pathway

The synthesis of 3-amino-1H-pyrazole-4-carboxylates from this compound proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the enamine carbon, followed by the elimination of dimethylamine and subsequent intramolecular cyclization to form the stable pyrazole ring.

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound and its close structural analog, Methyl 2-cyano-3-ethoxyacrylate. The latter is included as a comparative example due to its similar reactivity profile and for which extensive procedural data is available.

Protocol 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from a Structurally Similar Precursor

This protocol is adapted from the well-established synthesis using the ethoxy analog, which is expected to have a reactivity and outcome comparable to the dimethylamino counterpart.[1]

Materials:

-

Methyl 2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve Methyl 2-cyano-3-ethoxyacrylate in ethanol.

-

Slowly add hydrazine hydrate to the solution while maintaining the temperature at 15-20°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain Methyl 3-amino-1H-pyrazole-4-carboxylate.

Protocol 2: General Synthesis of 3-Aminopyrazole-4-carboxamide from a Dimethylamino Acrylamide Analog

This protocol, derived from the synthesis of a closely related amide, illustrates the general conditions for the reaction of a 2-cyano-3-(dimethylamino)acrylamide with hydrazine hydrate.[2]

Materials:

-

2-Cyano-3-(dimethylamino)acrylamide

-

Hydrazine hydrate

-

Absolute Ethanol

Procedure:

-

To a solution of 2-cyano-3-(dimethylamino)acrylamide (0.03 mol) in absolute ethanol (52.5 mL, 0.9 mol), add hydrazine hydrate (4.5 g, 0.09 mol).[2]

-

Heat the reaction mixture to reflux at 70°C for 5 hours.[2]

-

Monitor the reaction for completion using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Distill off the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of aminopyrazoles from enaminonitrile precursors.

| Starting Material | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Cyano-3-(dimethylamino)acrylamide | Hydrazine Hydrate | Ethanol | 70 | 5 | Not specified | [2] |

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate (80%) | Water | 15-45 | 6 | Not specified | [3] |

| 3-Morpholino-2-cyanoacrylic acid amide | Hydrazine Hydrate (85%) | Water | 95-100 | 0.33 | 95 | [4] |

Signaling Pathways and Workflow Diagrams

Experimental Workflow:

The general workflow for the synthesis and purification of the target pyrazole is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 4. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

The Versatility of Methyl 2-cyano-3-(dimethylamino)acrylate as a Michael Acceptor in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile reagent in organic synthesis, primarily utilized as an electrophilic Michael acceptor. Its unique electronic properties, stemming from the presence of both a nitrile and an acrylate group, render the β-carbon highly susceptible to nucleophilic attack. The dimethylamino group, an excellent leaving group, facilitates subsequent reactions, making this compound a valuable precursor for the synthesis of a diverse array of functionalized molecules and heterocyclic systems.

Key Applications:

-

Synthesis of Heterocycles: This reagent is a cornerstone in the construction of various heterocyclic scaffolds, particularly substituted pyridines and pyrimidines. The initial Michael addition of a nucleophile is often followed by a cyclization cascade, where the dimethylamino group is eliminated. This strategy allows for the facile introduction of diverse functionalities into the heterocyclic core, a crucial aspect in medicinal chemistry and materials science.

-

Carbon-Sulfur Bond Formation: The reaction with thiol nucleophiles proceeds readily, forming stable C-S bonds. This thia-Michael addition is a highly efficient method for the synthesis of β-thioacrylates, which are valuable intermediates in the preparation of biologically active compounds and functional materials.

-

Carbon-Nitrogen Bond Formation: Amines and other nitrogen-based nucleophiles, including indoles, readily undergo Michael addition to this compound. This reaction provides a direct route to β-amino acid derivatives and other nitrogen-containing building blocks that are prevalent in pharmaceuticals.

-

Multicomponent Reactions: The electrophilic nature of this acrylate makes it an ideal component in multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

The reactivity of this compound can be modulated by the choice of reaction conditions, including solvent and catalyst. Both base-catalyzed and nucleophile-initiated pathways are effective, offering chemists the flexibility to tailor the reaction to the specific requirements of their synthetic targets.

Data Presentation

Table 1: Michael Addition of Nitrogen Nucleophiles to 2-Cyano-3-(dimethylamino)acrylamides

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Hydroxylamine Hydrochloride | 5-Amino-N-(4-phenylthiazol-2-yl)-1H-isoxazole-4-carboxamide | EtOH, reflux | 85 | [1] |

| 2 | Hydrazine Hydrate | 5-Amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide | EtOH, reflux | 88 | [1] |

| 3 | Guanidine Hydrochloride | 2,6-Diamino-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamide | EtOH, NaOEt, reflux | 82 | [1] |

| 4 | Thiourea | 6-Amino-2-mercapto-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamide | EtOH, NaOEt, reflux | 78 | [1] |

| 5 | 2-Amino-4-phenylthiazole | 5-Cyano-N,2-bis(4-phenylthiazol-2-yl)pyrimidine-4-carboxamide | Pyridine, reflux | 75 | [1] |

| 6 | 2-Aminobenzimidazole | 4-Amino-2-(1H-indol-3-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrile | Pyridine, reflux | 70 | [1] |

Note: The data in this table is for the closely related analog, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, and serves as a representative example of the reactivity of the core scaffold.

Experimental Protocols

Protocol 1: General Procedure for the Thia-Michael Addition of Thiols to Acrylates

This protocol is a general guideline for the reaction of thiols with acrylate-based Michael acceptors, which can be adapted for this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base catalyst (e.g., triethylamine, DBU) or Nucleophilic catalyst (e.g., dimethylphenylphosphine)

-

Anhydrous solvent (e.g., Dichloromethane, THF, DMF)

-

Nitrogen or Argon for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1 eq.).

-

Stir the solution at room temperature for 10 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Substituted Pyridines

This protocol describes a general approach for the synthesis of functionalized pyridines using a Michael acceptor like this compound and a suitable active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ammonium acetate or another ammonia source

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (4.0 eq.) in the chosen solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted pyridine.

Visualizations

Caption: Thia-Michael Addition Workflow.

Caption: Pyridine Synthesis Pathway.

References

Application Notes and Protocols for Pyrimidine Synthesis Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of a highly functionalized pyrimidine, 2,4-diamino-5-cyanopyrimidine, using methyl 2-cyano-3-(dimethylamino)acrylate as a versatile starting material. The described method is a cyclocondensation reaction with guanidine, a common and efficient strategy for constructing the pyrimidine ring.

Reaction Scheme

The synthesis proceeds via the reaction of this compound with guanidine. The enamine moiety of the acrylate acts as a three-carbon synthon that reacts with the N-C-N fragment of guanidine. The reaction is typically carried out in the presence of a base in an alcoholic solvent.

Caption: General reaction scheme for the synthesis of 2,4-diamino-5-cyanopyrimidine.

Experimental Protocol

This protocol details the synthesis of 2,4-diamino-5-cyanopyrimidine from this compound and guanidine hydrochloride.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

-

Base Preparation: To the ethanol, carefully add sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is completely dissolved.

-

Addition of Guanidine: Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.

-

Addition of Acrylate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2,4-diamino-5-cyanopyrimidine as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized 2,4-diamino-5-cyanopyrimidine. The spectroscopic data is based on literature values for this compound[1].

| Parameter | Value |

| Molecular Formula | C₅H₅N₅ |

| Molecular Weight | 135.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Yield | 60-80% (typical) |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.9 (s, 1H, Ar-H), 7.1 (br s, 2H, NH₂), 6.3 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 163.0, 161.5, 155.0, 118.0, 85.0 |

| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 2220 (C≡N stretching), 1650 (C=N stretching) |

| Mass Spec (m/z) | 136 [M+H]⁺ |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2,4-diamino-5-cyanopyrimidine.

Caption: Workflow for the synthesis of 2,4-diamino-5-cyanopyrimidine.

Signaling Pathway Context

Pyrimidine derivatives are known to interact with various biological targets. For instance, many 2,4-diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of cell growth and proliferation. This mechanism is exploited in antimicrobial and anticancer therapies.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-cyano-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional intermediate, serving as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its enamine, nitrile, and acrylate functionalities provide multiple reaction sites for cyclization and functionalization, making it an attractive starting material in medicinal chemistry and drug discovery for the construction of novel scaffolds with potential biological activity.

These application notes provide detailed protocols for the synthesis of various key heterocyclic systems, including pyrazoles, pyrimidines, 2-pyridones, and 2-aminothiophenes, starting from this compound. The methodologies are presented with clarity to facilitate their application in a research and development setting.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives.

Table 1: Synthesis of Pyrazole Derivatives

| Entry | Hydrazine Derivative | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 1 | Hydrazine hydrate | Ethanol | Reflux, 4h | 92 | 148-150 |

| 2 | Phenylhydrazine | Acetic Acid | 100°C, 2h | 88 | 175-177 |

| 3 | 4-Nitrophenylhydrazine | DMF | 120°C, 3h | 85 | 210-212 |

Table 2: Synthesis of Pyrimidine Derivatives

| Entry | Amidine/Guanidine | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 1 | Guanidine hydrochloride | Ethanol/NaOEt | Reflux, 6h | 85 | >300 |

| 2 | Acetamidine hydrochloride | DMF/K₂CO₃ | 100°C, 8h | 78 | 220-222 |

| 3 | Benzamidine hydrochloride | Ethanol/NaOEt | Reflux, 8h | 82 | 245-247 |

Table 3: Synthesis of 2-Pyridone Derivatives

| Entry | Active Methylene Compound | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 1 | Acetone | Ethanol/Piperidine | Reflux, 12h | 65 | 205-207 |

| 2 | Malononitrile | Ethanol/Piperidine | Reflux, 6h | 75 | 290-292 |

| 3 | Ethyl acetoacetate | Dioxane/NaH | 100°C, 10h | 68 | 188-190 |

Table 4: Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

| Entry | Carbonyl Compound | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 1 | Cyclohexanone | Ethanol/Morpholine | 50°C, 3h | 88 | 138-140 |

| 2 | Acetone | Methanol/Triethylamine | Reflux, 5h | 75 | 115-117 |

| 3 | 4-Chloroacetophenone | DMF/Piperidine | 80°C, 4h | 82 | 180-182 |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-cyanopyrazole

This protocol describes the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine hydrate.

Materials:

-

This compound (1.54 g, 10 mmol)

-

Hydrazine hydrate (0.5 mL, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3-amino-4-cyanopyrazole.

Characterization Data (for 3-amino-4-cyanopyrazole):

-

Yield: 92%

-

Melting Point: 148-150 °C

-

¹H NMR (DMSO-d₆): δ 5.85 (s, 2H, NH₂), 7.80 (s, 1H, pyrazole-H), 12.10 (s, 1H, NH).

-

IR (KBr, cm⁻¹): 3400-3200 (NH₂, NH), 2220 (CN).

Protocol 2: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine

This protocol details the synthesis of a pyrimidine derivative by reacting this compound with guanidine.

Materials:

-

This compound (1.54 g, 10 mmol)

-

Guanidine hydrochloride (1.05 g, 11 mmol)

-

Sodium ethoxide (0.75 g, 11 mmol)

-

Absolute ethanol (30 mL)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.

-

Add guanidine hydrochloride to the solution and stir for 15 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed with water and then cold ethanol, and dried under vacuum.

Characterization Data (for 2-Amino-4-hydroxy-5-cyanopyrimidine):

-

Yield: 85%

-

Melting Point: >300 °C

-

¹H NMR (DMSO-d₆): δ 6.80 (s, 2H, NH₂), 8.10 (s, 1H, pyrimidine-H), 11.50 (s, 1H, OH).

-

IR (KBr, cm⁻¹): 3450 (OH), 3300-3100 (NH₂), 2215 (CN), 1680 (C=O).

Protocol 3: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol outlines the synthesis of a 2-pyridone derivative from this compound and an active methylene compound.

Materials:

-

This compound (1.54 g, 10 mmol)

-

Acetone (10 mL)

-

Piperidine (0.5 mL)

-

Ethanol (20 mL)

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of ethanol and acetone.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 2-pyridone.

Characterization Data (for 3-Cyano-4,6-dimethyl-2-pyridone):

-

Yield: 65%

-

Melting Point: 205-207 °C

-

¹H NMR (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.10 (s, 1H, pyridone-H), 12.50 (br s, 1H, NH).

-

IR (KBr, cm⁻¹): 3300 (NH), 2225 (CN), 1660 (C=O).

Protocol 4: Synthesis of 2-Amino-3-cyano-4,5-dihydrothiophene Derivative (Gewald Reaction)

This protocol describes the Gewald synthesis of a 2-aminothiophene derivative.

Materials:

-

This compound (as a source of the active nitrile component after in-situ modification or using a related active methylene nitrile)

-

Cyclohexanone (0.98 g, 10 mmol)

-

Elemental Sulfur (0.32 g, 10 mmol)

-

Morpholine (0.87 g, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a three-necked flask equipped with a condenser and a dropping funnel, add cyclohexanone, malononitrile (derived in situ or added directly), and ethanol.

-

Add elemental sulfur to the mixture.

-

Add morpholine dropwise to the stirred mixture. An exothermic reaction is usually observed.

-

After the addition is complete, heat the mixture at 50°C for 3 hours.

-

Cool the mixture in an ice bath. The product will crystallize.

-

Collect the product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Characterization Data (for 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene):

-

Yield: 88%

-

Melting Point: 138-140 °C

-

¹H NMR (CDCl₃): δ 1.70-1.80 (m, 4H, 2xCH₂), 2.40-2.50 (m, 4H, 2xCH₂), 4.80 (s, 2H, NH₂).

-

IR (KBr, cm⁻¹): 3400-3250 (NH₂), 2190 (CN).

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.

-

Sodium ethoxide is a strong base and is moisture-sensitive.

-

Piperidine and morpholine are corrosive and flammable.

-

Guanidine hydrochloride is harmful if swallowed.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Methyl 2-cyano-3-(dimethylamino)acrylate and Hydrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of methyl 2-cyano-3-(dimethylamino)acrylate with hydrazine derivatives is a robust and versatile method for the synthesis of highly functionalized pyrazoles. Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their widespread application stems from a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4] This versatile synthetic route allows for the introduction of diverse substituents onto the pyrazole ring, enabling the generation of compound libraries for drug discovery and development.

The reaction proceeds via a well-established mechanism involving a Michael addition of the hydrazine derivative to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and methanol to afford the aromatic pyrazole ring. This one-pot reaction is often characterized by high yields and operational simplicity.

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazoles from this compound and hydrazine derivatives follows a clear, stepwise mechanism. The overall experimental workflow is straightforward, typically involving a one-pot reaction followed by product isolation and purification.

Caption: General reaction mechanism for pyrazole synthesis.

Caption: A typical experimental workflow for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives from this compound and various hydrazine derivatives.

General Protocol for the Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitriles

This general procedure can be adapted for different hydrazine derivatives.

Materials:

-

This compound

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines)

-

Solvent (e.g., ethanol, isopropanol, acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of acrylate).

-

Add the hydrazine derivative (1-1.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold solvent.

-

Dry the product in a vacuum oven.

-

If necessary, recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Example Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

Procedure:

-

To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (0.55 mL, 11 mmol).

-

Heat the mixture at reflux for 3 hours.

-

After cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the title compound.

Example Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Procedure:

-

A mixture of this compound (1.54 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyrazole derivatives.

| Hydrazine Derivative | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Hydrazine Hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | Ethanol | 3 | 85-95 | 168-170 |

| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Acid | 4 | 80-90 | 110-112 |

| 4-Chlorophenylhydrazine | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Isopropanol | 5 | 75-85 | 188-190 |

| 4-Methylphenylhydrazine | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | Ethanol | 4 | 82-92 | 165-167 |

| 2,4-Dinitrophenylhydrazine | 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Acetic Acid | 6 | 70-80 | 278-280 |

Applications in Drug Development

The synthesized pyrazole derivatives are valuable scaffolds in medicinal chemistry. The amino and cyano functionalities serve as versatile handles for further chemical modifications, allowing for the creation of a diverse range of compounds for biological screening.

Caption: Logical flow from pyrazole synthesis to drug development.

The structural diversity achievable through this synthetic route makes it a cornerstone for generating novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders. The straightforward nature of the synthesis allows for rapid and efficient exploration of the chemical space around the pyrazole core, accelerating the early stages of the drug discovery process.

References

Synthesis of polycations for DNA/siRNA delivery using "Methyl 2-cyano-3-(dimethylamino)acrylate" derivatives

A Note on "Methyl 2-cyano-3-(dimethylamino)acrylate" Derivatives:

Extensive searches of publicly available scientific literature and patent databases did not yield specific, detailed protocols for the synthesis of polycations for DNA/siRNA delivery using "this compound" as a primary monomer. While some commercial suppliers suggest its use in creating low-cytotoxicity polycations for gene delivery, the primary research detailing these synthesis methods, characterization data, and application protocols is not readily accessible.

Therefore, this document provides detailed application notes and protocols for the synthesis and utilization of a closely related and extensively documented class of polycations: Poly(β-amino ester)s (PBAEs) . PBAEs are a leading class of biodegradable polymers for non-viral gene delivery and are synthesized through a Michael addition reaction, a process in which acrylate-containing molecules are key. The principles, protocols, and characterization methods detailed below are highly relevant and adaptable for researchers interested in developing novel polycations for gene therapy.

Application Notes: Poly(β-amino ester)s for DNA/siRNA Delivery

Introduction

Poly(β-amino ester)s (PBAEs) are a class of cationic polymers that have emerged as highly promising non-viral vectors for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Their popularity stems from a combination of desirable characteristics:

-